REACTION_CXSMILES
|
[C:1]([CH2:9][CH:10]1[CH2:14][CH2:13][O:12][C:11]1=[O:15])(=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Br.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(C2CC(C(O)=O)CCC=2)C=CC=CC=1>CS(C)=O.O1CCCC1>[C:2]1([C:1]2[CH2:9][CH:10]([C:11]([OH:12])=[O:15])[CH2:14][CH:13]=2)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|
|
Name
|
3-(Benzoylmethyl)-4,5-dihydro-2(3H)-furanone
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)CC1C(OCC1)=O
|
Name
|
|
Quantity
|
8.41 g
|
Type
|
reactant
|
Smiles
|
Br.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
Dimsyl sodium
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C=1CC(CCC1)C(=O)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
170 °C
|
Type
|
CUSTOM
|
Details
|
The solution is stirred under nitrogen
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is cooled
|
Type
|
CUSTOM
|
Details
|
the internal temperature below 14° C
|
Type
|
STIRRING
|
Details
|
The mixture is stirred at 25° C. for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
the solvents evaporated
|
Type
|
ADDITION
|
Details
|
The residue is treated with water (80 mL)
|
Type
|
ADDITION
|
Details
|
containing saturated aqueous sodium bicarbonate (10 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (3×50 mL)
|
Type
|
WASH
|
Details
|
The extracts are washed with dilute aqueous sodium bicarbonate
|
Type
|
WASH
|
Details
|
The aqueous layers are washed with dichloromethane (30 mL)
|
Type
|
EXTRACTION
|
Details
|
The aqueous layers are extracted with dichloror
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
ethane (3×50 mL), the extracts dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to a brown oil
|
Type
|
WASH
|
Details
|
The oil is washed through silica gel (30 g) with 2:1 chloroform
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C=1CC(CC1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 67.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |